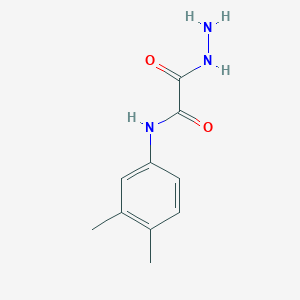
N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide, also known as DMHF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMHF is a white crystalline solid with a molecular formula of C10H13N3O2 and a molecular weight of 211.23 g/mol.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which may have beneficial effects on cognitive function. This compound has also been shown to bind to the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. This binding can lead to an increase in insulin sensitivity and a decrease in blood glucose levels, which may be beneficial for the treatment of diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit the activity of certain enzymes and receptors. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease, reduce blood glucose levels in animal models of diabetes, and reduce inflammation in animal models of arthritis.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide has several advantages for lab experiments, including its low cost, high yield, and ease of synthesis. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, this compound has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments. This compound is also relatively unexplored, and more research is needed to fully understand its properties and potential applications.
将来の方向性
There are several future directions for the study of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide. One direction is to investigate its potential as a drug candidate for the treatment of cancer, diabetes, and Alzheimer's disease. Another direction is to explore its use as a building block for the synthesis of MOFs with tunable properties. Additionally, more research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, the development of new synthesis methods and derivatizing agents for this compound could lead to new applications in analytical chemistry.
合成法
N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide can be synthesized through a simple reaction between 3,4-dimethylbenzoyl chloride and hydrazine hydrate. The reaction takes place in anhydrous ethanol under reflux conditions, and the product is obtained by recrystallization from ethanol. The yield of this compound is reported to be around 80%.
科学的研究の応用
N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and Alzheimer's disease. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In analytical chemistry, this compound has been used as a derivatizing agent for the analysis of amino acids, peptides, and proteins by high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-hydrazinyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-6-3-4-8(5-7(6)2)12-9(14)10(15)13-11/h3-5H,11H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWMIWOCRAUEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide](/img/structure/B2939927.png)
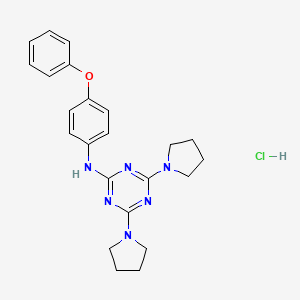
![5-((2-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2939931.png)

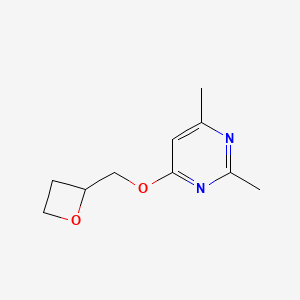
![(E)-4-(N-methyl-N-phenylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2939936.png)
![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2939937.png)
![(2Z)-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2939941.png)

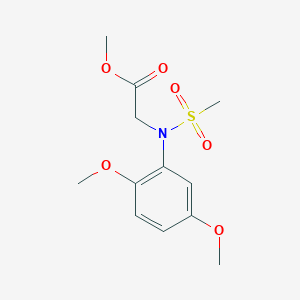
![N-butyl-3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2939945.png)
![[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride](/img/structure/B2939946.png)
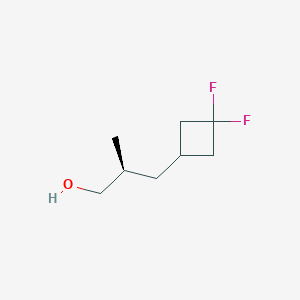
![(Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939949.png)